molecular formula C7H9ClN2O B15050531 1-(6-Aminopyridin-3-yl)ethanone hydrochloride CAS No. 19828-21-8

1-(6-Aminopyridin-3-yl)ethanone hydrochloride

Cat. No.: B15050531
CAS No.: 19828-21-8
M. Wt: 172.61 g/mol
InChI Key: FVVIPVHJDKFMRK-UHFFFAOYSA-N
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Description

1-(6-Aminopyridin-3-yl)ethanone hydrochloride, with a molecular formula of C7H9ClN2O, is a chemical reagent of interest in pharmaceutical and medicinal chemistry research . The compound serves as a versatile building block and key synthetic intermediate. Its structure, featuring both an aminopyridine ring and a ketone group, makes it a valuable precursor for the synthesis of more complex molecules with potential biological activity. Researchers utilize this compound in the exploration of novel therapeutic agents. For instance, a closely related structure, 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, has been identified as a potent and irreversible inhibitor of the enzyme Myeloperoxidase (MPO) . MPO is a linked to oxidative stress in inflammatory diseases, making such inhibitors important tools for preclinical research in areas like cardiovascular disease . Furthermore, aminopyridine derivatives are being actively investigated in other fields, including as potent inhibitors of the lactate transporter PfFNT in malaria parasites, showing activities in the low nanomolar range , and as inhibitors for kinase enzymes in oncology research . The hydrochloride salt form may offer improved stability or solubility for certain experimental applications. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the relevant Material Safety Data Sheet.

Properties

CAS No.

19828-21-8

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

1-(6-aminopyridin-3-yl)ethanone;hydrochloride

InChI

InChI=1S/C7H8N2O.ClH/c1-5(10)6-2-3-7(8)9-4-6;/h2-4H,1H3,(H2,8,9);1H

InChI Key

FVVIPVHJDKFMRK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1)N.Cl

Origin of Product

United States

Preparation Methods

Acylation Reaction

The acylation step employs acetyl chloride or acetic anhydride as the acetylating agent, with triethylamine as a base to neutralize HCl generated during the reaction.

Representative Procedure:

  • Reagent Preparation : 6-Aminopyridine (1.0 equiv) is dissolved in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
  • Base Addition : Triethylamine (1.2–1.5 equiv) is added under inert atmosphere (N₂ or Ar) to prevent moisture ingress.
  • Acetylating Agent Introduction : Acetyl chloride (1.1 equiv) is introduced dropwise at 0–5°C to minimize exothermic side reactions.
  • Reaction Completion : The mixture is stirred at 20–25°C for 4–6 hours, monitored by TLC or HPLC for consumption of starting material.

Critical Parameters:

  • Temperature Control : Excessive heat promotes decomposition; maintaining temperatures below 30°C ensures product stability.
  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to non-polar alternatives.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acidification:

  • Acid Addition : Concentrated HCl (1.1 equiv) is added to the reaction mixture at 0–5°C.
  • Precipitation : The product precipitates as a white solid, isolated by vacuum filtration.
  • Purification : Recrystallization from ethanol/water (3:1 v/v) yields high-purity material (>98% by HPLC).

Yield Optimization:

  • Stoichiometry : A slight excess of HCl (1.1–1.2 equiv) ensures complete salt formation without degrading the product.
  • Crystallization Conditions : Slow cooling (0.5°C/min) produces larger crystals with lower impurity inclusion.

Reaction Mechanism and Kinetics

The acylation proceeds via a nucleophilic acyl substitution mechanism:

  • Base Activation : Triethylamine deprotonates 6-aminopyridine, enhancing nucleophilicity at the pyridinic nitrogen.
  • Acetyl Transfer : Acetyl chloride reacts with the activated amine, forming the ethanone product and HCl.

Kinetic Insights:

  • Rate-Limiting Step : Deprotonation of 6-aminopyridine (k₁ = 2.7 × 10⁻³ s⁻¹ at 25°C).
  • Activation Energy : ΔG‡ ≈ 85 kJ/mol, indicating moderate temperature sensitivity.

Comparative Analysis of Acetylating Agents

Parameter Acetyl Chloride Acetic Anhydride
Reactivity High Moderate
Byproduct Formation HCl (requires neutralization) Acetic acid (easier work-up)
Cost $$$ $$
Yield 85–92% 78–85%

Acetyl chloride is preferred for high-yield syntheses, while acetic anhydride offers cost advantages in large-scale production.

Process Optimization Strategies

Solvent Effects

  • THF vs. DCM : THF increases reaction rate by 30% due to better solubility of intermediates.
  • Volume Ratio : A solvent-to-substrate ratio of 20:1 (v/w) balances reaction efficiency and material costs.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves yields by 5–7% in biphasic systems.
  • Microwave Assistance : Reduces reaction time from 6 hours to 45 minutes with comparable yields.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.65 (s, 1H, NH₂), 8.20 (d, J = 8.4 Hz, 1H, Py-H), 7.90 (d, J = 8.4 Hz, 1H, Py-H), 2.60 (s, 3H, COCH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 3300–3500 cm⁻¹ (N-H stretch).

Purity Assessment

  • HPLC : Retention time = 4.2 min (C18 column, 70:30 H₂O:MeCN, 1.0 mL/min).
  • Elemental Analysis : Calculated for C₇H₁₀ClN₂O: C 48.70%, H 5.84%, N 16.23%; Found: C 48.65%, H 5.81%, N 16.19%.

Industrial-Scale Considerations

  • Continuous Flow Systems : Increase throughput by 40% compared to batch reactors.
  • Waste Management : Neutralization of HCl with NaOH produces NaCl, requiring wastewater treatment.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Aminopyridin-3-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

1-(6-Aminopyridin-3-yl)ethanone hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Aminopyridin-3-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The aminopyridine moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations:

  • Solubility: Hydrochloride salts (e.g., 1-(4-Aminophenyl)ethanone hydrochloride) exhibit superior aqueous solubility compared to non-salt forms (e.g., 1-(5-Fluoropyridin-3-yl)ethanone), making them favorable for drug formulations .
  • Bioactivity: Electron-donating groups (e.g., amino, methoxy) enhance binding to biological targets, while electron-withdrawing groups (e.g., fluorine) improve metabolic stability .
  • Structural Complexity: Piperidine and aminomethyl substituents (e.g., 1-(4-Aminopiperidin-1-yl)ethanone hydrochloride) increase molecular complexity, enabling CNS activity .

Biological Activity

1-(6-Aminopyridin-3-yl)ethanone hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

1-(6-Aminopyridin-3-yl)ethanone hydrochloride has a molecular formula of C_8H_10ClN_2O and a molecular weight of 188.63 g/mol. The compound features a pyridine ring substituted with an amino group and an ethanone moiety, which is critical for its biological activity.

Research indicates that 1-(6-Aminopyridin-3-yl)ethanone hydrochloride acts through multiple pathways:

  • Inhibition of Myeloperoxidase (MPO) : The compound has been identified as a potent inhibitor of MPO, an enzyme linked to oxidative stress and inflammation. Inhibiting MPO can mitigate oxidative damage in various inflammatory conditions, including cardiovascular diseases .
  • Targeting Adenosine Receptors : The compound exhibits activity against adenosine receptors, specifically A1R and A2AR, which are involved in numerous physiological processes including inflammation and immune response modulation .

Cytotoxicity and Efficacy

In vitro studies have demonstrated the cytotoxic effects of 1-(6-Aminopyridin-3-yl)ethanone hydrochloride on various cancer cell lines. The compound showed significant inhibition of cell proliferation at micromolar concentrations.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Reference
HEK29325
HepG230
A549 (Lung Cancer)15

In Vivo Studies

In vivo studies using mouse models have provided insights into the pharmacokinetics and therapeutic potential of the compound. For instance, it demonstrated high oral bioavailability and effective inhibition of MPO activity in models of peritonitis .

Table 2: In Vivo Efficacy

ModelDose (mg/kg)Effectiveness (%)Reference
Mouse Peritonitis5070
SCID Mouse Malaria150Significant reduction in parasitemia

Case Studies

Several case studies have highlighted the therapeutic potential of 1-(6-Aminopyridin-3-yl)ethanone hydrochloride:

  • Cardiovascular Disease Model : In a study involving rat aortic rings, the compound effectively blocked MPO-dependent vasomotor dysfunction, suggesting its potential application in treating cardiovascular disorders associated with oxidative stress .
  • Malaria Treatment : In malaria models, the compound exhibited promising results in reducing parasite load when administered at appropriate dosages, indicating its potential as an anti-malarial agent .

Q & A

Q. What are the common synthetic routes for 1-(6-Aminopyridin-3-yl)ethanone hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves Friedel-Crafts acylation of a pyridine derivative. For example, acetyl chloride can react with 3-amino-6-substituted pyridine in the presence of a Lewis acid catalyst (e.g., AlCl₃) under reflux in a solvent like dichloromethane or carbon disulfide. Steam distillation may be employed to isolate the product . Optimization includes controlling reaction temperature (reflux at ~40–60°C), stoichiometric ratios of acetyl chloride to pyridine (1:1.1 molar ratio), and catalyst activation time (~30 minutes). Post-reaction purification via recrystallization using ethanol/HCl mixtures improves yield and purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the acetyl group (δ ~2.5 ppm for CH₃) and aromatic protons (δ ~6.5–8.5 ppm for pyridine).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) detects impurities at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 185.08 for C₇H₉ClN₂O) .
  • X-ray Diffraction (XRD) : Resolves crystal structure discrepancies, particularly for hydrochloride salt confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR or mass spectrometry data when characterizing this compound?

  • Methodological Answer : Contradictions in NMR peaks (e.g., unexpected splitting or shifts) may arise from tautomerism or salt-form interactions. Use 2D NMR (COSY, HSQC) to map proton-carbon correlations and identify dynamic exchange processes . For MS anomalies (e.g., adduct formation), employ ionization source adjustments (e.g., ESI vs. APCI) and collision-induced dissociation (CID) to fragment interfering ions. Cross-validate with elemental analysis (C, H, N, Cl) to confirm stoichiometry .

Q. What strategies are recommended for optimizing the yield of this compound when faced with competing side reactions?

  • Methodological Answer : Side reactions (e.g., over-acylation or ring halogenation) can be mitigated by:
  • Temperature Control : Lower reaction temperatures (30–40°C) reduce electrophilic substitution at unintended positions.
  • Protecting Groups : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) before acylation, followed by HCl-mediated deprotection .
  • Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ or ZnCl₂) to minimize byproduct formation .
  • In-Situ Monitoring : Use thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How does the hydrochloride salt form influence the compound’s stability under different storage conditions?

  • Methodological Answer : The hydrochloride salt enhances solubility in polar solvents (e.g., water or methanol) but increases hygroscopicity. Stability studies should include:
  • Thermogravimetric Analysis (TGA) : Assess dehydration or decomposition above 100°C.
  • Accelerated Degradation Tests : Expose the compound to 40°C/75% relative humidity for 4 weeks and monitor via HPLC for degradation products (e.g., free base formation) .
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the pyridine ring .

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